Home > Products > Building Blocks P2744 > (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol - 910037-26-2

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Catalog Number: EVT-424434
CAS Number: 910037-26-2
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: This amuvatinib derivative demonstrates efficacy in killing tumor cells under glucose starvation by inhibiting mitochondrial membrane potential. []
  • Relevance: Compound 6 shares the core thieno[3,2-d]pyrimidin-4-yl substructure with (1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol. The key difference lies in the replacement of the piperidine ring with a piperazine ring, further substituted with a carboxamide group. This highlights the importance of the thieno[3,2-d]pyrimidine scaffold and its potential for modifications in designing new antitumor agents. []

3-Phenyl-2-(piperidin-4-yl)benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

  • Compound Description: This compound's crystal structure reveals intermolecular C—H⋯O hydrogen bonds but no π–π stacking interactions. []
  • Relevance: This compound highlights the potential for structural modifications around the thieno[3,2-d]pyrimidin-4(3H)-one core. Compared to (1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol, this compound features a benzo-fused ring system and a phenyl substituent at the 3-position, emphasizing potential variations impacting intermolecular interactions and potential biological activities. []

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

  • Compound Description: This compound is a key intermediate in synthesizing derivatives that exhibit inhibitory activity against tumor necrosis factor-alpha and nitric oxide. []

2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70)

  • Compound Description: N70 is a thienopyridine-based inhibitor that demonstrates αKG-competitive inhibition against KDM5A. []
  • Relevance: While N70 features a thieno[3,2-b]pyridine core instead of the thieno[3,2-d]pyrimidine found in (1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol, the presence of the piperidine ring and similar substitution patterns suggest a potential overlap in their binding modes or biological activities. []

4-(4-(2-(3-(Pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (7f)

  • Compound Description: This compound shows strong anticancer activity against HT-29 and MCF-7 cell lines and acts as a potent PI3Kα inhibitor. []

(R)-2-((2-(3-aminopiperidin-1-yl)-4-oxo-6-(pyridin-3-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-4-fluorobenzonitrile

  • Compound Description: This compound is a potent and long-acting DPP-IV inhibitor identified through property-based optimization and in silico biotransformation prediction. []
  • Relevance: Both this compound and (1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol share the thieno[3,2-d]pyrimidine core. Notably, this compound features a 3-aminopiperidinyl substituent and a pyridinyl group, showcasing the potential for introducing diverse heterocyclic substituents onto the thieno[3,2-d]pyrimidine framework for optimizing biological activity and pharmacokinetic properties. []
Overview

(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is an organoheterocyclic compound characterized by its unique molecular structure, which includes a thienopyrimidine core and a piperidine ring. The molecular formula of this compound is C12H15N3OS, with a molecular weight of 249.33 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Source

The compound is synthesized through specific chemical reactions involving thiophene and pyrimidine derivatives, typically under controlled conditions to ensure high yield and purity. Its structural uniqueness stems from the combination of the thienopyrimidine core with a piperidine moiety.

Classification

(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is classified as an organoheterocyclic compound. It falls under the category of thienopyrimidine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves several key steps:

  1. Formation of Thienopyrimidine Core: This is achieved through cyclization reactions involving thiophene and pyrimidine derivatives under acidic or basic conditions.
  2. Attachment of Piperidine Ring: A nucleophilic substitution reaction introduces the piperidine ring to the thienopyrimidine core.
  3. Introduction of Methanol Group: The methanol group is incorporated through further chemical modifications.

Technical Details

Industrial production methods often optimize these synthetic routes for large-scale production, utilizing continuous flow reactors and automated synthesis techniques to enhance yield and efficiency .

Molecular Structure Analysis

Structure

The molecular structure of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol features a thienopyrimidine ring fused with a piperidine ring. The presence of a hydroxymethyl group (-CH2OH) adds to its complexity.

Chemical Reactions Analysis

Reactions

(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol participates in various chemical reactions:

  1. Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be reduced to generate different derivatives depending on the reducing agent employed.
  3. Substitution: The piperidine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various substituents.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Various nucleophiles under basic or acidic conditions .
Mechanism of Action

The mechanism of action for (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves interactions at the molecular level that may affect biological pathways. While specific mechanisms are still under investigation, preliminary studies suggest potential interactions with biological targets related to antimicrobial and anticancer activities.

Process

Research indicates that compounds within this class may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol include:

  • Appearance: Typically appears as a solid.
  • Solubility: Varies based on solvent; generally low solubility in common organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits stability under standard laboratory conditions but may decompose under extreme conditions.
  • Reactivity: Reactive functional groups allow for various chemical transformations .

Relevant data from studies indicate that the compound's melting point and solubility characteristics contribute to its potential applications in drug formulations.

Applications

(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol has several applications across different scientific fields:

  1. Chemistry: Serves as a versatile building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer properties, making it a candidate for further biological research.
  3. Medicine: Explored for therapeutic applications in drug development focused on treating various diseases.
  4. Industry: Utilized as an intermediate in the synthesis of specialty chemicals .

This compound's unique structural features and biological activity make it a valuable subject for ongoing research and development in medicinal chemistry and related fields.

Introduction

Structural Classification within Heterocyclic Chemistry

(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS 910037-26-2) exemplifies a strategically engineered hybrid heterocyclic scaffold, merging the distinct pharmacophoric elements of thienopyrimidine and piperidine. Its molecular architecture (C₁₂H₁₅N₃OS; MW 249.33 g/mol) features a bicyclic thieno[3,2-d]pyrimidine core—where a thiophene ring is annulated with pyrimidine at the [3,2-d] position—linked via a nitrogen atom to a 4-hydroxymethyl-substituted piperidine moiety [1] [6] [9]. This connectivity is validated by canonical SMILES notation (C1CN(CCC1CO)C2=NC=NC3=C2SC=C3), which explicitly defines the bond between N1 of the piperidine and C4 of the thienopyrimidine system [6] [8]. The hydroxymethyl group (–CH₂OH) at the piperidine’s 4-position introduces a polar, metabolically versatile handle critical for solubility (aqueous solubility ≈ 0.1 mg/mL predicted) and target engagement [1] [9]. Key physicochemical parameters include a melting point of 126–128.5°C, boiling point of 444.9°C, and moderate lipophilicity (cLogP ≈ 1.6) [8] [9]. The molecule’s 77.5 Ų topological polar surface area and balanced H-bond donor/acceptor count (1 donor, 5 acceptors) align with drug-like properties, facilitating membrane permeability while retaining solubility—a dual advantage in pharmacokinetic optimization [6] [9].

Table 1: Molecular Attributes of (1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol

PropertyValueMethod/Reference
CAS Registry Number910037-26-2Chemical databases [1]
Molecular FormulaC₁₂H₁₅N₃OSElemental analysis [9]
Molecular Weight249.33 g/molCalculated [6] [9]
Hydrogen Bond Donors1 (hydroxyl group)Computational [6]
Hydrogen Bond Acceptors5 (N₃, O, S)Computational [6]
Topological Polar Surface Area77.5 ŲComputational [6]
Melting Point126–128.5°CExperimental [8]
Boiling Point444.9°C at 760 mmHgPredicted [8]

Therapeutic Potential in Protein Kinase Modulation

The compound’s structural framework positions it as a high-value template for kinase inhibitor design, leveraging the thienopyrimidine core’s proven capacity to occupy ATP-binding pockets. This scaffold mimics purine nucleobases, enabling competitive inhibition of kinase catalytic domains [4] [7]. Crucially, the piperidinylmethanol appendage enhances three-dimensional vectoring: The hydroxyl group forms hydrogen bonds with kinase hinge regions (e.g., backbone NH/CO of Glu399 in PKCι), while the aliphatic ring enables hydrophobic contacts with allosteric pockets unique to pathogenic isoforms [4] [7]. Although direct enzymatic data for this exact molecule remains limited in public literature, structurally analogous thieno[2,3-d]pyrimidines demonstrate potent inhibition of kinases central to disease pathology:

  • Atypical PKC (aPKC) Isoforms (ζ/ι): Analogues like CRT0066854 (IC₅₀ < 100 nM) suppress VEGF/TNFα-induced vascular permeability by blocking aPKC-dependent NFκB activation—validating this chemotype for diabetic retinopathy and macular edema [4].
  • VEGFR-2: Derivatives incorporating hydroxymethylpiperidine achieve IC₅₀ values of 0.8–5.3 μM, disrupting angiogenesis pathways in cancers [7].
  • Bacterial Targets: Though not a kinase, Helicobacter pylori respiratory complex I (NuoD subunit) is inhibited by related thienopyrimidines (IC₅₀ ≈ 1.5–2 μM), suggesting potential repurposing for antimicrobial applications [3].

The hydroxymethyl group specifically enables prodrug strategies (e.g., esterification) and secondary derivatization to enhance target affinity or blood-retina barrier penetration [4] [9]. Notably, in vivo studies of analogues show significant accumulation in ocular tissues (AUCₑyₑ/AUCₚₗₐₛₘₐ > 3), underscoring therapeutic potential for localized diseases [4].

Table 2: Kinase Inhibition Profiles of Structurally Related Thienopyrimidines

Target Kinase/ProteinBiological ActivityAnalogues with Similar SubstructureReference
aPKCι/ζInhibition of VEGF/TNFα-induced permeability; IC₅₀: 10–100 nMCRT0066854 (tricyclic thienopyrimidine) [4]
VEGFR-2Anti-angiogenic; IC₅₀: 0.8–5.3 μMHydroxymethylpiperidine-linked derivatives [7]
NuoD (H. pylori)Respiratory complex I inhibition; IC₅₀: 1.55 μMAlkyl-hydroxyl thienopyrimidines [3]

Historical Development of Thienopyrimidine-Based Pharmacophores

The evolution of thienopyrimidines as privileged medicinal chemistry scaffolds began in the early 2000s, driven by their synthetic versatility and bioisosteric relationship with quinazolines. Initial explorations focused on unsubstituted thieno[2,3-d]pyrimidine cores as kinase hinge-binders [4] [7]. A pivotal advancement emerged circa 2010 with structure-activity relationship (SAR) studies demonstrating that C4-amino substitutions—particularly cyclic amines like piperidine—dramatically enhanced potency and selectivity over C4-anilino derivatives [4]. Concurrently, crystallographic analyses of PKCι-thienopyrimidine complexes revealed that solvent-exposed substituents at the piperidine 4-position could engage auxiliary hydrophobic pockets [4]. This triggered strategic incorporation of polar groups like hydroxymethyl (–CH₂OH) to balance ligand efficiency and solubility, culminating in compounds such as (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol [8] [9].

Parallel innovations in infectious disease research identified thienopyrimidines as narrow-spectrum antibiotics. High-throughput screening against H. pylori (2015–2021) yielded lead compounds where piperidinylmethanol groups conferred selective inhibition of respiratory complex I via NuoD binding—validating the chemotype’s potential beyond oncology [3] [5]. Modern derivatization strategies exploit the hydroxymethyl group for:

  • Late-stage functionalization: Etherification or esterification to modulate log P and tissue distribution [4] [9].
  • Linker incorporation: Generating PROTACs (proteolysis-targeting chimeras) for targeted protein degradation [7].
  • Metal coordination: Facilitating diagnostic or therapeutic radiolabeling [7].

This iterative optimization—from simple heterocyclic cores to advanced hybrids with 3D-vectoring side chains—exemplifies structure-driven pharmacophore evolution in contemporary drug discovery [3] [4] [7].

Table 3: Key Compounds in Thienopyrimidine Pharmacophore Development

Compound TypeNotable FeaturesTherapeutic Application
Early C4-anilino derivativesHigh kinase affinity but poor solubilityOncology (discontinued) [4]
Piperidine-substituted coresImproved selectivity; introduced solvent exposureKinase inhibition (preclinical) [4]
4-Hydroxymethylpiperidine analoguesBalanced log P, H-bond capacity, metabolic stabilityOcular diseases, antimicrobials [3] [9]
Tricyclic systems (e.g., CRT0066854)Enhanced aPKC isoform selectivityDiabetic macular edema [4]

Properties

CAS Number

910037-26-2

Product Name

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol

IUPAC Name

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2

InChI Key

UXMVQNYPOJJGNA-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3

Canonical SMILES

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.